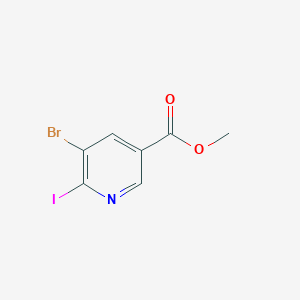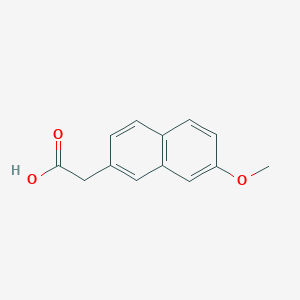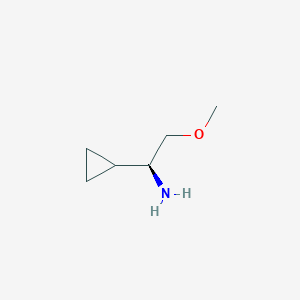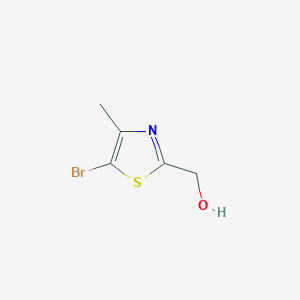
Methyl 5-bromo-6-iodonicotinate
Vue d'ensemble
Description
Methyl 5-bromo-6-iodonicotinate: is an organic compound with the molecular formula C7H5BrINO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are substituted with bromine and iodine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Bromination: The nicotinic acid is first brominated at the 5-position using a brominating agent such as or .
Iodination: The brominated product is then iodinated at the 6-position using an iodinating agent like or .
Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester using and an acid catalyst such as .
Industrial Production Methods: The industrial production of Methyl 5-bromo-6-iodonicotinate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Iodination: Using large quantities of brominating and iodinating agents.
Continuous Esterification: Employing continuous flow reactors for the esterification step to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 5-bromo-6-iodonicotinate can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as the , where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, , and bases like in solvents such as or .
Major Products:
Substitution Products: Depending on the nucleophile, products like or .
Coupling Products: Various or .
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Employed in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to modify biological molecules.
Radiolabeling: Used in radiolabeling studies for imaging and diagnostic purposes.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Explored for the development of new agrochemicals with enhanced efficacy.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-6-iodonicotinate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine and iodine atoms act as leaving groups, facilitating the formation of new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Methyl 5-bromo-6-methoxynicotinate: Similar structure but with a methoxy group instead of iodine.
Methyl 5-chloro-6-iodonicotinate: Chlorine substituted at the 5-position instead of bromine.
Uniqueness:
Reactivity: The presence of both bromine and iodine atoms makes Methyl 5-bromo-6-iodonicotinate highly reactive in substitution and coupling reactions.
Versatility: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 5-bromo-6-iodopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPDQEDHQZXSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216972.png)
![(E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216979.png)
![(E)-N-(5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3216987.png)

![(E)-1-ethyl-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3217005.png)
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3217012.png)

![6-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3217022.png)




![7-Azabicyclo[2.2.1]heptan-2-one](/img/structure/B3217073.png)

